1-Propylpiperazin-2-one

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

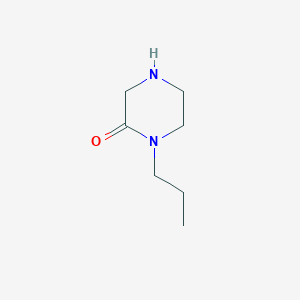

Structure

3D Structure

Properties

IUPAC Name |

1-propylpiperazin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14N2O/c1-2-4-9-5-3-8-6-7(9)10/h8H,2-6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TUJPZNOIDMQOSD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1CCNCC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

142.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Overview of Piperazinone Chemistry and Significance in Heterocyclic Synthesis

The piperazine (B1678402) ring, a six-membered heterocycle containing two nitrogen atoms at the 1 and 4 positions, is a well-established "privileged scaffold" in medicinal chemistry. rsc.orgresearchgate.netresearchgate.net This means that this particular molecular structure is frequently found in biologically active compounds, making it a recurring motif in a wide array of pharmaceuticals. The versatility of the piperazine core allows for substitutions on the nitrogen atoms, which can significantly influence the molecule's biological activity and physical properties. rsc.org Piperazine derivatives have found applications as antidepressants, antipsychotics, antihistamines, antifungals, and antibiotics. rsc.org

The introduction of a carbonyl group into the piperazine ring gives rise to a piperazinone. This modification adds another layer of chemical functionality and structural diversity. The presence of the amide bond within the piperazinone ring system provides a rigidifying element, which can be advantageous in designing molecules that fit into specific biological targets. The carbonyl group can also act as a hydrogen bond acceptor, further influencing molecular interactions.

The synthesis of the piperazinone core is a key topic in heterocyclic chemistry. Various synthetic routes have been developed to access this scaffold, often involving cyclization reactions of appropriately substituted diamines or amino acids. The ability to introduce a wide range of substituents at different positions of the piperazinone ring makes it an attractive building block for creating libraries of compounds for drug discovery and other applications.

Positioning of 1 Propylpiperazin 2 One As a Key Synthetic Intermediate in Organic Chemistry

While the broader piperazinone scaffold is of significant interest, specific information and detailed research findings on 1-Propylpiperazin-2-one are limited in publicly available scientific literature. Its primary role appears to be that of a synthetic intermediate or a building block in the synthesis of more complex molecules. The structure of this compound features a propyl group attached to one of the nitrogen atoms and a carbonyl group at the adjacent carbon. This arrangement makes it a useful precursor for further chemical modifications.

The reactivity of this compound would be dictated by the functional groups present. The secondary amine in the ring can undergo various reactions, such as acylation, alkylation, and arylation, allowing for the introduction of diverse substituents. The carbonyl group can also be a site for chemical transformations. The presence of the propyl group provides a lipophilic character to one part of the molecule.

Given the general importance of substituted piperazinones, this compound can be envisioned as a starting material for the synthesis of compounds with potential biological activities. For instance, the remaining secondary amine could be functionalized to introduce pharmacophoric groups that interact with specific biological targets.

Historical Context and Evolution of Research Involving the 1 Propylpiperazin 2 One Scaffold

Precursor Selection and Derivatization Strategies for Piperazinone Ring Formation

The formation of the piperazin-2-one (B30754) ring is typically achieved through intramolecular cyclization of a suitable acyclic precursor. Several effective strategies have been developed.

One prominent method is the palladium-catalyzed Wacker-type aerobic oxidative cyclization. organic-chemistry.org This approach can utilize alkene-containing diamine precursors, which cyclize to form the six-membered heterocycle, including piperazinones, under mild conditions with a palladium catalyst. organic-chemistry.org Another powerful technique is the Domino Ring-Opening Cyclization (DROC) of epoxides. A one-pot sequence involving a Knoevenagel reaction, asymmetric epoxidation, and subsequent DROC with a diamine can yield 3-substituted piperazin-2-ones with high enantioselectivity. acs.orgresearchgate.net

A more direct, albeit potentially lower-yielding, approach involves the condensation reaction between ethylenediamine (B42938) and α-carbonyl esters to form the piperazin-2-one structure. nih.gov The choice of precursor is critical and often involves derivatives of 1,2-diaminoethane, where one nitrogen atom is pre-functionalized or protected to guide the cyclization and subsequent substitution steps.

The N-propyl group can be introduced either before or after the cyclization reaction.

Pre-Cyclization Alkylation: This strategy involves using N-propylethylenediamine as the starting precursor. The propyl group is already in place, and the subsequent cyclization reaction, for example with an α-haloacetyl halide or through a palladium-catalyzed process, directly yields this compound. This method offers a direct route but may require specific optimization of the cyclization step to accommodate the substituted diamine.

Post-Cyclization Alkylation: Alternatively, an unsubstituted or N4-protected piperazin-2-one can be synthesized first, followed by the selective N-alkylation at the N1 position. Standard N-alkylation methods, such as nucleophilic substitution using propyl halides (e.g., 1-bromopropane (B46711) or 1-iodopropane) or reductive amination, are commonly employed. nih.gov A patent describing the direct mono-N-substitution of piperazine highlights the reaction with propyl chloroformate, although it resulted in a modest yield of 17% for the n-propyl derivative, indicating that direct alkylation can be challenging and may lead to mixtures of mono- and di-substituted products. google.com Careful control of stoichiometry and reaction conditions is essential to ensure selective mono-alkylation at the desired nitrogen atom.

Optimization of Reaction Conditions and Yield Enhancement in this compound Synthesis

Achieving high yields and purity in the synthesis of this compound requires careful optimization of reaction parameters, particularly the choice of catalyst and solvent system.

Catalysis is central to modern, efficient syntheses of piperazinone derivatives. Various catalytic systems have been shown to be effective for key transformations.

Palladium (Pd) Catalysis: Palladium catalysts are versatile for both C-N bond formation and cyclization reactions. For instance, a base-free Pd(DMSO)₂(TFA)₂ catalyst enables Wacker-type aerobic oxidative cyclization of alkenes to form piperazinones. organic-chemistry.org Pd-catalyzed hydrogenation of unsaturated piperazin-2-ones is also a viable strategy to access the saturated core. acs.org

Ruthenium (Ru) Catalysis: Ruthenium complexes, particularly those with phosphine (B1218219) ligands, have been used to catalyze the coupling of diols and diamines to furnish piperazines, a reaction principle that can be adapted for piperazinone synthesis. organic-chemistry.org

Iridium (Ir) Catalysis: Iridium-based photocatalysts have been employed in decarboxylative annulation protocols to produce piperazines under mild conditions. mdpi.comorganic-chemistry.org Asymmetric hydrogenation using Ir catalysts also represents a key method for producing chiral piperazin-2-ones from their unsaturated precursors. acs.org

Organocatalysis: Chiral organocatalysts, such as quinine-derived ureas and thioureas, have emerged as powerful tools for the enantioselective synthesis of piperazin-2-ones. acs.orgresearchgate.net These catalysts promote key steps in one-pot sequences, such as asymmetric epoxidation, leading to optically active products with high enantiomeric excess. acs.org

Table 1: Catalytic Systems in Piperazinone Synthesis

| Catalyst Type | Example Catalyst | Application in Synthesis | Reference |

| Palladium | Pd(DMSO)₂(TFA)₂ | Wacker-type aerobic oxidative cyclization | organic-chemistry.org |

| Palladium | Pd on Carbon | Asymmetric hydrogenation of pyrazinones | acs.org |

| Iridium | [Ir(ppy)₂(dtbpy)]PF₆ | Photoredox decarboxylative annulation | organic-chemistry.org |

| Iridium | Not specified | Asymmetric hydrogenation | acs.org |

| Organocatalyst | Quinine-derived Urea (B33335) | Asymmetric epoxidation/DROC | acs.orgresearchgate.net |

Solvent Effects and Reaction Kinetics

The choice of solvent can profoundly impact reaction rates, yields, and even catalytic activity. In a study on the synthesis of C–H functionalized piperazines, changing the solvent system from a 4:1 mixture of CH₂Cl₂/HFIP to 4:1 HFIP/CH₃CN was critical to enable the use of catalytic, rather than stoichiometric, amounts of copper. mdpi.com For cascade reactions leading to piperazine-2,5-diones, solvents such as methanol (B129727) (MeOH) were used for the initial Ugi reaction, while acetonitrile (B52724) (MeCN) was found to be optimal for the subsequent microwave-assisted cyclization step. nih.gov

Reaction kinetics are influenced by temperature, concentration, and the catalyst used. Cyclization reactions can range from minutes to several hours. For instance, Mn(OAc)₃-mediated radical cyclizations to form related heterocycles were completed in 15–60 minutes at 65 °C. nih.gov In organocatalytic one-pot syntheses of piperazin-2-ones, the domino ring-opening cyclization (DROC) step was typically run at 25 °C or 50 °C to ensure efficient conversion. acs.org Optimization often involves a systematic study of these parameters to find a balance between reaction time and product yield/purity.

Table 2: Example Reaction Conditions in Piperazinone-related Syntheses

| Reaction Type | Solvent(s) | Temperature | Time | Reference |

| Ugi/Cascade Cyclization | MeOH then MeCN | r.t. then 120 °C (MW) | Not specified, then 10 min | nih.gov |

| Asymmetric DROC | Toluene | -20 °C to 25 °C | Not specified | acs.org |

| Radical Cyclization | Acetic Acid | 65 °C | 15 - 60 min | nih.gov |

| Catalytic Pyrazole Synthesis | Water | Reflux | 2 - 3 h | nih.gov |

Asymmetric Synthesis Approaches for Chiral Analogues of this compound (if applicable to specific research pathways)

The development of asymmetric syntheses to produce enantiomerically pure analogues of this compound is crucial, particularly if the molecule or its derivatives are intended for chiral biological targets. Chiral piperazin-2-ones can be synthesized with stereogenic centers at various positions on the ring.

A highly effective method for creating C3-substituted chiral piperazin-2-ones is a one-pot sequence combining a Knoevenagel reaction, an asymmetric epoxidation, and a domino ring-opening cyclization (DROC). acs.orgresearchgate.net This process, catalyzed by a cinchona alkaloid-derived urea, can produce 3-aryl or 3-alkyl piperazin-2-ones in good yields (38-90%) and with excellent enantioselectivity (up to 99% ee). acs.orgresearchgate.net This strategy could be adapted by using N-propylethylenediamine in the final cyclization step to yield a chiral analogue of this compound with a substituent at the C3 position.

Another significant approach is the asymmetric catalytic hydrogenation of unsaturated piperazin-2-one precursors (e.g., pyrazinones). acs.org Using chiral iridium or palladium catalysts, this method allows for the stereoselective reduction of a double bond within the heterocyclic ring to create one or more stereocenters with high control. acs.org These asymmetric strategies provide access to specific stereoisomers, which is often a requirement for developing advanced pharmaceutical intermediates.

Green Chemistry Principles Applied to this compound Production

The growing emphasis on sustainable industrial practices has propelled the integration of green chemistry principles into the synthesis of chemical compounds. For a molecule such as this compound, these principles offer a framework to minimize environmental impact by designing safer, more efficient, and less wasteful production routes. The application of green chemistry focuses on several key areas: the use of alternative solvents, development of efficient catalytic systems, and the implementation of atom-economical reaction pathways.

One of the cornerstones of green chemistry is the reduction or elimination of hazardous substances. rsc.org This includes moving away from volatile organic compounds (VOCs) towards more benign solvent systems. Research into the synthesis of related heterocyclic compounds, such as piperidin-4-one derivatives, has demonstrated the successful use of Deep Eutectic Solvents (DES). researchgate.net A DES formed from glucose and urea, for instance, serves as an inexpensive, effective, and environmentally safe reaction medium that leaves no harmful organic pollutants. researchgate.net Such a system could be adapted for the synthesis of this compound, replacing traditional, more hazardous solvents.

Catalysis is another focal point, aiming to replace stoichiometric reagents with catalytic amounts of more efficient and often recyclable materials. nih.gov For piperazine-containing structures, novel approaches include the use of highly efficient, reusable nanocatalysts. For example, the immobilization of sulfaguanidine-SA on magnetic nanoparticles has been used for the one-pot, multi-component synthesis of 2-(piperazin-1-yl) quinoxaline (B1680401) derivatives under green conditions. rsc.org Similarly, palladium-catalyzed cyclization reactions have been developed for the modular synthesis of highly substituted piperazinones, proceeding under mild conditions with low catalyst loadings. organic-chemistry.org These catalytic methods enhance efficiency and significantly reduce waste.

Biocatalysis, the use of enzymes to catalyze chemical reactions, represents a significant advancement in green synthesis. researchgate.net Enzymes operate under mild conditions, typically in aqueous media, and exhibit high regio- and stereoselectivity, which reduces the formation of unwanted byproducts. researchgate.netacs.org A biocatalytic approach for producing optically active piperazinones has been developed, utilizing a transaminase-mediated reaction followed by spontaneous cyclization. researchgate.net This method not only proceeds in an environmentally friendly aqueous medium but also achieves high yields and excellent enantiomeric excess, showcasing a powerful green alternative to traditional chemical synthesis. researchgate.net

The principles of atom and step economy are addressed through the design of one-pot syntheses and multicomponent reactions (MCRs). rsc.orgresearchgate.net These strategies combine multiple reaction steps into a single procedure, which avoids the lengthy separation and purification of intermediates, thereby saving energy, time, and materials. researchgate.net

Below is a comparative table illustrating the potential shift from a traditional synthetic approach to a greener methodology for producing this compound, based on principles demonstrated in the synthesis of related compounds.

| Synthetic Parameter | Hypothetical Traditional Route | Potential Green Chemistry Route | Green Chemistry Principle Addressed |

|---|---|---|---|

| Solvent | Chlorinated solvents (e.g., Dichloromethane) or other VOCs | Water, Supercritical CO₂, or Deep Eutectic Solvents (e.g., Glucose-Urea) researchgate.net | Safer Solvents & Auxiliaries |

| Catalyst | Stoichiometric reagents or heavy metal catalysts with poor recyclability | Biocatalysts (e.g., Transaminases) researchgate.net, recyclable nanocatalysts rsc.org, or efficient transition metal catalysts (e.g., Palladium) organic-chemistry.org | Catalysis, Design for Degradation |

| Reaction Conditions | High temperatures and pressures | Mild conditions (ambient temperature and pressure) acs.org | Design for Energy Efficiency |

| Synthesis Design | Multi-step synthesis with isolation of intermediates | One-pot, multi-component reaction (MCR) rsc.org | Atom Economy, Step Economy (Reduce Derivatives) rsc.org |

| Waste Generation (E-Factor) | High (significant generation of waste relative to product) | Low (minimal waste generation) researchgate.net | Pollution Prevention |

Reactivity of the Lactam Carbonyl Group in this compound

The lactam carbonyl group is a primary site for chemical transformations due to the electrophilic nature of the carbonyl carbon.

Nucleophilic Addition and Substitution Reactions

The carbonyl carbon of the lactam in the piperazin-2-one ring is susceptible to attack by nucleophiles. While the amide resonance partially delocalizes the nitrogen lone pair into the carbonyl group, making it less reactive than a ketone, it still undergoes addition reactions.

A significant reaction in this category is reduction. Powerful reducing agents like lithium aluminum hydride (LiAlH₄) can reduce the amide group completely to an amine. In the case of this compound, this reaction would yield 1-propylpiperazine, transforming the piperazinone ring into a piperazine ring. This transformation is a common strategy in organic synthesis to access substituted piperazines from their piperazinone precursors.

Rearrangement Reactions Involving the Piperazinone Ring

Rearrangement reactions specifically involving the this compound ring are not extensively documented in the literature. However, the piperazinone scaffold itself can be synthesized through intramolecular condensation reactions that form the lactam moiety. For instance, a common route involves the intramolecular cyclization of an N-(2-aminoethyl)amino acid derivative. mdpi.com In one patented method, a piperazinone ring was formed by reacting a diamine with methyl bromoacetate, where subsequent N-deprotection led to spontaneous amide bond formation to yield the cyclic lactam. mdpi.com These synthetic approaches, while not rearrangements of a pre-existing ring, highlight the stability of the piperazinone core and the methods used to construct it.

Reactivity of the Piperazine Nitrogen Atoms in this compound

The two nitrogen atoms in this compound exhibit distinct reactivity profiles. The N1 nitrogen is part of the lactam amide and its lone pair of electrons is delocalized through resonance with the adjacent carbonyl group. This significantly reduces its nucleophilicity and basicity. In contrast, the N4 nitrogen is a secondary amine, and its lone pair is readily available for chemical reactions, making it the primary site for nucleophilic attack.

Alkylation and Acylation Reactions

The secondary amine at the N4 position is highly nucleophilic and readily undergoes alkylation and acylation reactions.

Alkylation: This involves the reaction of the N4 nitrogen with an alkyl halide (e.g., alkyl bromide or iodide) to form a new carbon-nitrogen bond. These reactions are typically carried out in the presence of a base, such as potassium carbonate or diisopropylethylamine (DIPEA), to neutralize the hydrogen halide formed during the reaction. researchgate.netresearchgate.net Solvents like acetonitrile or acetone (B3395972) are commonly used. researchgate.net For example, reacting this compound with an electrophile like ethyl bromide in the presence of a suitable base would yield 1-propyl-4-ethylpiperazin-2-one. This N-alkylation is a cornerstone for building molecular diversity on the piperazine scaffold. nih.gov

Acylation: This involves the reaction of the N4 nitrogen with an acylating agent, such as an acyl chloride or an anhydride. This reaction forms an amide linkage. For instance, reacting this compound with acetyl chloride would yield 1-propyl-4-acetylpiperazin-2-one. Such reactions have been used to create libraries of piperazine-based compounds for various applications, including drug discovery. nih.govacs.org

Formation of N-Substituted Derivatives

The ability to functionalize the N4 nitrogen is crucial for synthesizing a wide array of derivatives. This strategy is frequently employed in medicinal chemistry to modulate the pharmacological properties of piperazine-containing molecules. nih.gov By choosing different alkylating or acylating agents, a diverse set of substituents can be introduced at this position.

For instance, in the development of CXCR4 antagonists, the N-alkylation of a piperazine nitrogen was a key step. nih.gov A secondary amine was treated with an alkyl bromide to yield the desired N-alkylated piperazine intermediate. nih.gov This highlights the synthetic utility of this reaction in creating more complex molecules with specific biological targets. Similarly, in the synthesis of Avapritinib, a drug containing a piperazine moiety, an N-Boc protected piperazine was coupled with a heteroaryl chloride in an SNAr reaction, demonstrating another powerful method for N-substitution. mdpi.com

The table below illustrates hypothetical examples of N4-substituted derivatives of this compound based on common synthetic transformations.

| Starting Material | Reagent | Resulting N4-Substituent | Product Name |

| This compound | Ethyl Bromide | -CH₂CH₃ | 1-Propyl-4-ethylpiperazin-2-one |

| This compound | Acetyl Chloride | -C(O)CH₃ | 1-Propyl-4-acetylpiperazin-2-one |

| This compound | Benzyl Bromide | -CH₂Ph | 1-Propyl-4-benzylpiperazin-2-one |

| This compound | Benzenesulfonyl Chloride | -SO₂Ph | 1-Propyl-4-(phenylsulfonyl)piperazin-2-one |

Reactions at the N-Propyl Side Chain of this compound

The N-propyl side chain is an alkyl group and is generally the least reactive part of the molecule under typical laboratory conditions. It consists of sp³-hybridized carbon atoms and C-H bonds, which are relatively strong and non-polar.

Reactions involving this side chain usually require harsh conditions, such as those involving free radicals. For example, radical halogenation using reagents like N-bromosuccinimide (NBS) under UV light could potentially introduce a bromine atom onto the propyl chain. However, this type of reaction often lacks selectivity and could lead to a mixture of products halogenated at different positions (α, β, or γ to the nitrogen). The presence of the heterocyclic ring could influence the regioselectivity of such reactions, but this is not a commonly employed synthetic strategy for this class of compounds.

In the context of heterocyclic chemistry, the activation of C-H bonds on alkyl substituents can sometimes be achieved if the ring system can stabilize an adjacent negative charge, as seen with the acidic methyl groups on certain pyridine (B92270) rings. msu.edu However, the piperazinone ring is not aromatic and lacks the electronic properties to significantly acidify the protons on the N-propyl group, making such reactions unlikely under standard basic conditions. Therefore, selective functionalization of the N-propyl side chain remains a synthetic challenge and is not a typical focus for derivatization of this scaffold.

Functionalization of the Propyl Moiety

The propyl group attached to the nitrogen atom at position 1 of the piperazinone ring offers a site for synthetic modification. The functionalization of N-alkyl groups in heterocyclic compounds, particularly at the carbon atom adjacent to the nitrogen (α-position), is a well-established area of organic synthesis.

Recent advances have highlighted the utility of direct C-H functionalization methods for N-alkyl piperazines. mdpi.comnsf.govencyclopedia.pub These methods often involve the generation of a radical or an organometallic intermediate at the α-carbon of the alkyl group, which can then be coupled with various electrophiles or radical partners. For this compound, this would correspond to the functionalization of the methylene (B1212753) group attached to the ring nitrogen.

Table 1: Potential C-H Functionalization Reactions of the Propyl Moiety

| Reaction Type | Reagents and Conditions | Expected Product |

| α-Lithiation/Alkylation | 1. s-BuLi, TMEDA, THF, -78 °C2. Electrophile (e.g., Alkyl halide) | 1-(1-Substituted-propyl)piperazin-2-one |

| Photoredox-Catalyzed Arylation | Ir(ppy)₃, Aryl halide, Base, Light | 1-(1-Arylpropyl)piperazin-2-one |

It is important to note that the presence of the amide carbonyl group in the piperazinone ring might influence the regioselectivity and efficiency of these reactions compared to simple N-alkyl piperazines. The electron-withdrawing nature of the carbonyl could affect the stability of any charged or radical intermediates formed on the adjacent propyl group.

Oxidation and Reduction Processes

The oxidation and reduction of this compound can target either the piperazinone ring or the N-propyl substituent.

Oxidation:

The piperazine ring itself is susceptible to oxidation. Studies on the oxidation of piperazine have shown that it can be converted to piperazinone. utexas.edu Given that this compound already possesses a piperazinone structure, further oxidation could potentially lead to the formation of a diketopiperazine or other oxidized species, depending on the reaction conditions and the oxidizing agent used. The N-propyl group can also be a site of oxidation. The oxidation of N-alkyl amides often occurs at the carbon atom alpha to the nitrogen, which in this case would be the methylene group of the propyl chain. google.com This could lead to the formation of a hydroxylated or carbonylated product.

Reduction:

The most predictable and well-documented reaction for this compound is the reduction of the cyclic amide (lactam) functionality. Amides are readily reduced to amines by powerful reducing agents such as lithium aluminum hydride (LiAlH₄). adichemistry.comrsc.orgmasterorganicchemistry.comwizeprep.comyoutube.com In the case of a cyclic amide like a piperazinone, this reduction typically proceeds without ring opening, yielding the corresponding cyclic amine.

Table 2: Expected Reduction Product of this compound

| Starting Material | Reducing Agent | Solvent | Product |

| This compound | Lithium Aluminum Hydride (LiAlH₄) | Anhydrous Ether or THF | 1-Propylpiperazine |

This transformation is a valuable synthetic route for the preparation of N-substituted piperazines from their corresponding piperazinone precursors. The reaction involves the nucleophilic addition of a hydride ion to the amide carbonyl, followed by elimination of the oxygen atom. adichemistry.com

Applications of 1 Propylpiperazin 2 One As a Versatile Building Block in Complex Molecular Synthesis

Role in the Construction of Advanced Organic Frameworks

Strategies for Scaffold Diversification Utilizing Piperazinone-like Structures

Scaffold hopping is a computational and synthetic strategy used in drug discovery to identify novel molecular backbones with similar biological activities to a known active compound. nih.govnih.gov This approach can involve replacing a core scaffold with a bioisosteric equivalent to improve properties such as potency, selectivity, or pharmacokinetic profiles. While the piperazinone scaffold could theoretically be a subject or product of scaffold hopping, there are no specific documented examples that begin with or lead to 1-Propylpiperazin-2-one within the searched literature.

Utility in the Synthesis of Compounds Targeting Specific Molecular Pathways

The piperazine (B1678402) ring is a key component in many drugs targeting various molecular pathways.

Synthesis of Piperazinone-Containing Quinazolinone Derivatives

Quinazolinone derivatives are a significant class of heterocyclic compounds with a wide range of pharmacological activities. The incorporation of a piperazine moiety is a common strategy to enhance their therapeutic potential. nih.gov Synthetic routes to these hybrid molecules often involve the reaction of a substituted anthranilic acid with a chloroacetyl chloride, followed by cyclization and subsequent reaction with a piperazine derivative. nih.gov While numerous studies describe the synthesis of piperazine-containing quinazolinones, none specifically report the use of this compound in these synthetic schemes.

Contribution to Serotonin (B10506) Receptor Agonist Analogues

Arylpiperazine derivatives are well-known for their interaction with serotonin receptors. nih.govnih.gov The design of novel serotonin receptor agonists and antagonists often involves the modification of the arylpiperazine scaffold to optimize receptor affinity and selectivity. For example, the synthesis of 1-(aryl)-3-[4-arylpiperazin-1-yl]-1-propane derivatives has been explored in the search for new antidepressants that target the serotonin transporter and 5-HT1A receptors. nih.gov However, the specific contribution of this compound to the synthesis of serotonin receptor agonist analogues is not documented in the available research.

Other Scaffold-Based Research Applications

The piperazine scaffold is present in a variety of neuroleptic agents. nih.govnih.gov Research into new antipsychotic agents has led to the synthesis of numerous piperazine-containing compounds, which are evaluated for their activity at dopamine (B1211576) and serotonin receptors. The synthesis of these compounds typically involves the coupling of a piperazine derivative with various aromatic or heterocyclic moieties. Again, the specific use of this compound as a building block in these syntheses is not reported.

Structure Based Research on 1 Propylpiperazin 2 One and Its Derivatives

Advanced Crystallographic Studies of 1-Propylpiperazin-2-one and Co-crystals

Advanced crystallographic techniques are crucial for elucidating the three-dimensional arrangement of atoms in a molecule, which in turn governs its physical and chemical properties.

Single crystal X-ray diffraction is the definitive method for determining the precise molecular structure of a crystalline solid. For piperazine-containing compounds, this technique reveals critical information about bond lengths, bond angles, and the conformation of the heterocyclic ring. Although a specific crystallographic information file (CIF) for this compound is not reported, analysis of related structures, such as (E)-1-(4-chlorophenyl)-3-(4-methylpiperazin-1-yl)prop-2-en-1-one, provides insights into the expected geometry of the piperazine (B1678402) ring. In such derivatives, the piperazine ring typically adopts a chair conformation, which is the most thermodynamically stable arrangement.

A hypothetical data table for this compound, based on typical values for related compounds, would include parameters such as:

| Parameter | Expected Value Range |

| Crystal System | Monoclinic or Orthorhombic |

| Space Group | P2₁/c or similar |

| a (Å) | 8 - 15 |

| b (Å) | 5 - 10 |

| c (Å) | 10 - 20 |

| β (°) | 90 - 110 |

| Volume (ų) | 1000 - 2000 |

| Z | 4 or 8 |

This table represents a hypothetical scenario based on common crystallographic data for similar piperazine derivatives and is for illustrative purposes only.

Polymorphism, the ability of a compound to exist in multiple crystalline forms, and co-crystallization, the formation of a crystal containing two or more different molecules, are critical areas of pharmaceutical and materials science. For piperazine derivatives, these phenomena can significantly impact properties like solubility and stability. Research into the co-crystallization of various piperazine-containing molecules has demonstrated the potential to modify their physicochemical properties. While no specific studies on the polymorphism or co-crystallization of this compound are documented, the presence of both hydrogen bond donors (the N-H group) and acceptors (the carbonyl oxygen and the tertiary amine nitrogen) suggests a high propensity for forming co-crystals with suitable partner molecules.

Conformational Analysis of the Piperazinone Ring System

The biological activity and physical properties of cyclic molecules like this compound are intrinsically linked to the conformation of the ring system. The piperazinone ring, a six-membered heterocycle, exhibits a preference for specific spatial arrangements to minimize steric and electronic strain.

The most stable conformation for a simple piperazine ring is the chair form. However, the introduction of substituents can alter this preference. For 2-substituted piperazines, studies have shown that an axial conformation can be favored, particularly in 1-acyl or 1-aryl derivatives. nih.gov This preference can be influenced by factors such as allylic strain. In some cases of disubstituted piperazin-2-ones, a twist-boat conformation has been observed to be the preferred arrangement to alleviate strong steric interactions that would arise in a chair conformation. nih.gov

For this compound, the n-propyl group at the N1 position is expected to preferentially occupy an equatorial position to minimize steric hindrance. The piperazinone ring itself is likely to adopt a chair or a slightly distorted chair conformation. The presence of the carbonyl group at the 2-position introduces some planarity to that part of the ring.

Computational Chemistry and Molecular Modeling of this compound

In the absence of experimental data, computational methods serve as powerful tools to predict the structural and electronic properties of molecules.

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of molecules. DFT calculations could provide valuable insights into the properties of this compound, such as the distribution of electron density, the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), and the molecular electrostatic potential (MEP). These calculations would help in predicting the molecule's reactivity, stability, and potential sites for intermolecular interactions. For instance, the MEP would likely show a region of negative potential around the carbonyl oxygen, indicating a site for electrophilic attack or hydrogen bonding.

A hypothetical table of DFT-calculated properties for this compound might look as follows:

| Property | Predicted Value |

| HOMO Energy (eV) | -6.5 to -5.5 |

| LUMO Energy (eV) | 0.5 to 1.5 |

| HOMO-LUMO Gap (eV) | 6.0 to 7.0 |

| Dipole Moment (Debye) | 2.0 to 3.5 |

This table is illustrative and contains hypothetical values based on general knowledge of similar molecules.

Molecular Dynamics (MD) simulations can be employed to explore the conformational landscape of a molecule over time. An MD simulation of this compound would reveal the dynamic behavior of the propyl chain and the piperazinone ring, including the frequencies of ring-flipping and the populations of different conformational isomers. Such simulations would likely confirm the preference for the chair conformation of the piperazinone ring with the propyl group in the equatorial position, but could also identify other accessible, higher-energy conformations that might be relevant in different environments or upon binding to a biological target.

Quantitative Structure-Property Relationship (QSPR) Studies relevant to synthetic pathways

Quantitative Structure-Property Relationship (QSPR) is a computational and mathematical modeling approach that seeks to establish a correlation between the structural features of molecules and their physicochemical properties. In the context of chemical synthesis, QSPR models can be powerful tools for optimizing reaction conditions, predicting yields, and understanding reaction mechanisms by correlating molecular descriptors of reactants, intermediates, or products with macroscopic properties of the synthetic process.

While extensive QSPR and QSAR (Quantitative Structure-Activity Relationship) studies exist for various classes of compounds, particularly concerning their biological activity, specific research focused on the synthetic pathways of this compound and its derivatives is not widely reported in publicly available literature. However, the principles of QSPR can be applied hypothetically to understand how such a study would be designed to optimize the synthesis of this class of N-substituted piperazinones.

A QSPR study for the synthesis of this compound and its analogs would involve several key steps:

Dataset Assembly: A series of related piperazinone compounds would be synthesized, varying the substituents. For each compound, the synthetic yield, reaction rate, or another relevant property (e.g., purity) would be meticulously recorded under standardized conditions.

Descriptor Calculation: For each molecule in the series, a wide range of molecular descriptors would be calculated using computational chemistry software. These descriptors quantify various aspects of the molecular structure.

Model Development: Using statistical methods like Multiple Linear Regression (MLR) or machine learning algorithms like Artificial Neural Networks (ANN), a mathematical model is built to find the best correlation between the calculated descriptors and the measured synthetic property. dergipark.org.tr

Model Validation: The predictive power of the model is rigorously tested to ensure it is robust and not a result of chance correlation. dergipark.org.tr

The goal would be to create an equation that predicts a synthetic outcome (e.g., yield) based on the structural features of the reactants. For instance, in the synthesis of N-substituted piperazin-2-ones, a key reaction step is often the N-alkylation of a piperazin-2-one (B30754) precursor. A QSPR model could investigate how the properties of the alkylating agent influence the reaction yield.

Key molecular descriptors that would be relevant for such a study include:

Topological Descriptors: These describe the connectivity and branching of atoms within the molecule.

Electronic Descriptors: These quantify the electronic environment, such as partial charges, dipole moments, and Hammett constants, which are crucial for understanding nucleophilic attack and reaction energetics.

Steric Descriptors: Properties like molecular volume, surface area, and specific steric parameters (e.g., Taft steric parameter, Es) are vital as steric hindrance can significantly impact reaction rates and yields.

Quantum-Chemical Descriptors: Calculated values such as the energy of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) can provide insight into the reactivity of the molecules.

To illustrate, a hypothetical QSPR study on the synthesis of various 1-substituted piperazin-2-ones might produce a dataset like the one below. This table is purely illustrative to demonstrate the methodology and is not based on actual experimental results.

Hypothetical Data for a QSPR Study of Piperazin-2-one Synthesis

| Compound | Substituent (R) | Steric Parameter (Es) | Electronic Parameter (σ*) | Predicted Yield (%) | Experimental Yield (%) |

|---|---|---|---|---|---|

| 1 | -CH₃ (Methyl) | 0.00 | 0.00 | 85.2 | 86 |

| 2 | -CH₂CH₃ (Ethyl) | -0.07 | -0.10 | 82.5 | 83 |

| 3 | -CH₂CH₂CH₃ (Propyl) | -0.36 | -0.12 | 79.1 | 80 |

| 4 | -CH(CH₃)₂ (Isopropyl) | -0.47 | -0.19 | 65.7 | 64 |

In this hypothetical example, a QSPR model could be derived, such as:

Yield (%) = β₀ + β₁ (Es) + β₂ (σ) + ...*

Such a model would quantitatively demonstrate that as the steric bulk (more negative Es) of the N-substituent increases, the reaction yield decreases, providing a predictive tool for planning future syntheses of novel derivatives. While no specific models for this compound were identified, the methodology remains a valid and powerful approach for synthetic chemistry.

Mechanistic Investigations of Reactions Involving 1 Propylpiperazin 2 One

Elucidation of Reaction Mechanisms in Key Synthetic Transformations

The synthesis of N-alkylated piperazin-2-ones can be conceptualized through several key reaction mechanisms, primarily involving the formation of the piperazin-2-one (B30754) core and the subsequent or concurrent N-alkylation.

One common synthetic route to the piperazin-2-one scaffold involves the cyclization of an ethylenediamine (B42938) derivative with a two-carbon electrophilic synthon. For instance, the reaction between N-propylethylenediamine and an α-haloacetyl halide would proceed via a nucleophilic acyl substitution followed by an intramolecular nucleophilic substitution (SN2) to form the heterocyclic ring.

Plausible Mechanistic Pathway for the Formation of 1-Propylpiperazin-2-one:

Acylation: The primary amine of N-propylethylenediamine acts as a nucleophile, attacking the electrophilic carbonyl carbon of a reactant like chloroacetyl chloride. This results in the formation of an N-(2-(propylamino)ethyl)-2-chloroacetamide intermediate.

Intramolecular Cyclization: The secondary amine within the intermediate then acts as an intramolecular nucleophile. It attacks the carbon atom bearing the chlorine atom, displacing the chloride ion in an SN2 reaction. This ring-closing step forms the this compound product. The rate of this step is influenced by the concentration of the intermediate and the steric hindrance around the reacting centers.

Another potential mechanism involves the direct alkylation of piperazin-2-one. In this case, piperazin-2-one would be treated with a propyl halide (e.g., 1-bromopropane) in the presence of a base. The base deprotonates the secondary amine at the 1-position, increasing its nucleophilicity and facilitating the SN2 reaction with the propyl halide.

Photocatalytic methods have also been explored for the N-alkylation of piperazines using alcohols. Mechanistic studies on related systems suggest a tandem reaction sequence involving:

Dehydrogenation of the alcohol (e.g., propanol) to the corresponding aldehyde (propanal).

Condensation of the aldehyde with the secondary amine of the piperazine (B1678402) to form an enamine intermediate.

Hydrogenation of the enamine to yield the N-alkylated product.

Kinetic Studies of this compound Reactions

However, kinetic studies are crucial for understanding and optimizing reaction conditions. For the synthesis of related piperazine derivatives, kinetic analyses have been performed to elucidate reaction mechanisms. For example, in the context of CO2 capture by aqueous amine solutions, the kinetics of the reaction between CO2 and various piperazine derivatives have been studied extensively. These studies often utilize techniques like stopped-flow spectrophotometry or stirred-cell reactors to measure reaction rates under different conditions of temperature, concentration, and pressure.

A hypothetical kinetic study for the synthesis of this compound via the alkylation of piperazin-2-one with 1-bromopropane (B46711) would likely investigate the following:

Reaction Order: Determining the dependence of the reaction rate on the concentrations of piperazin-2-one, 1-bromopropane, and the base used. This would likely be a second-order reaction, first order with respect to both the deprotonated piperazin-2-one and the alkyl halide.

Rate Constant (k): Quantifying the intrinsic rate of the reaction at a given temperature.

Activation Energy (Ea): Determined by measuring the rate constant at different temperatures and applying the Arrhenius equation. This would provide insight into the temperature sensitivity of the reaction.

Table 1: Hypothetical Kinetic Parameters for the Synthesis of this compound

| Parameter | Hypothetical Value/Relationship | Significance |

| Rate Law | Rate = k[Piperazin-2-one][1-Bromopropane] | Describes the dependency of the rate on reactant concentrations. |

| Reaction Order | Second-order overall | Indicates a bimolecular rate-determining step. |

| Activation Energy (Ea) | 40-60 kJ/mol | Represents the energy barrier that must be overcome for the reaction to occur. |

Note: The values in this table are hypothetical and are included for illustrative purposes only, as experimental data for this compound is not available.

Transition State Analysis in Stereoselective Processes (if applicable for derivatives)

Transition state analysis is a powerful tool, often employing computational chemistry, to understand the stereochemical outcome of a reaction. For derivatives of this compound that are chiral, or for reactions that create new stereocenters, understanding the transition state is key to explaining and predicting the stereoselectivity.

While no specific transition state analyses for stereoselective reactions involving this compound derivatives were found, the principles can be illustrated. If, for example, a chiral derivative of this compound were to undergo a reaction, there would be two or more possible diastereomeric transition states leading to different stereoisomeric products. The relative energies of these transition states would determine the product distribution. The transition state with the lower energy would be more favorable, leading to the major product.

Computational methods, such as Density Functional Theory (DFT), are commonly used to model these transition states. By calculating the geometries and energies of the different possible transition states, researchers can predict the stereochemical outcome of a reaction. These calculations can also provide insights into the non-covalent interactions (e.g., steric hindrance, hydrogen bonding) that stabilize one transition state over another.

For instance, in the synthesis of a chiral piperazinone derivative, the facial selectivity of a key bond-forming step would be determined by the energies of the competing transition states. The substituent on the stereocenter would orient itself in the transition state to minimize steric clashes, leading to the preferential formation of one diastereomer.

Future Research Directions and Emerging Opportunities for 1 Propylpiperazin 2 One

Development of Novel Synthetic Pathways for 1-Propylpiperazin-2-one

The synthesis of N-substituted piperazin-2-ones is an area of active research, driven by their importance as pharmacophores in medicinal chemistry. rsc.org While classical methods for the synthesis of piperazinones exist, future research is likely to focus on developing more efficient, stereoselective, and environmentally benign pathways to this compound and its derivatives.

One promising avenue is the adaptation of Jocic-type reactions. rsc.orgresearchgate.netrsc.org This method has been successfully used for the regioselective synthesis of 1-substituted piperazinones from enantiomerically-enriched trichloromethyl-containing alcohols and N-substituted diamines with minimal loss of stereochemical integrity. rsc.orgrsc.org Future work could focus on optimizing this reaction for N-propyl substituted diamines to afford this compound in high yield and enantiopurity.

Another area of exploration is the development of catalytic dealkylative cyclization reactions. acs.org This approach, which utilizes transition-metal hydrogen atom transfer and radical-polar crossover, has shown promise for the synthesis of cyclic ureas from alkenyl isoureas. acs.org Applying this methodology to a suitably designed precursor could provide a novel and efficient route to this compound.

A summary of potential novel synthetic approaches is presented in the table below.

| Synthetic Approach | Potential Advantages | Key Research Focus |

| Jocic-Type Reaction | High regioselectivity, stereospecificity. rsc.orgrsc.org | Optimization for N-propyl substituted diamines. |

| Catalytic Dealkylative Cyclization | Use of readily available starting materials, functional group tolerance. acs.org | Design of suitable alkenyl isourea precursors. |

| One-Pot Domino Processes | Increased efficiency, reduced waste. acs.org | Adaptation of catalytic systems for aliphatic amines. |

Exploration of Untapped Reactivity Patterns

The reactivity of the this compound scaffold, a cyclic urea (B33335), is not fully understood, presenting an opportunity for fundamental chemical research. The presence of two nitrogen atoms with different substitution patterns and a carbonyl group suggests a rich and varied chemical reactivity that is yet to be explored.

Future studies could investigate the reactivity of the N-H bond at the 4-position. This site offers potential for further functionalization through alkylation, acylation, or arylation, leading to a diverse library of di-substituted piperazinones. The resulting compounds could be of interest for medicinal chemistry and materials science applications.

The carbonyl group of the urea moiety is another reactive site. Its reactions with various nucleophiles and reducing agents could lead to the formation of novel heterocyclic systems. For instance, reduction of the carbonyl group could yield substituted piperazines, while its reaction with organometallic reagents could lead to the formation of tertiary alcohols.

Furthermore, the reactivity of the piperazinone ring itself towards ring-opening or ring-expansion reactions could be a fruitful area of investigation. Such transformations would provide access to a wider range of acyclic and heterocyclic structures, expanding the synthetic utility of this compound as a versatile intermediate. The general reactivity of ureas with carbonyl compounds to form stable five- or six-membered rings could also be explored in the context of the piperazinone structure. nih.gov

Integration of this compound into Flow Chemistry and Automated Synthesis

The principles of flow chemistry and automated synthesis are revolutionizing the way chemical synthesis is performed, offering advantages in terms of safety, efficiency, and scalability. nih.govmdpi.comuc.ptsci-hub.se The integration of this compound synthesis and its subsequent derivatization into these modern platforms represents a significant future research direction.

Flow chemistry, with its precise control over reaction parameters such as temperature, pressure, and reaction time, is particularly well-suited for the optimization of the synthesis of this compound. nih.govmdpi.comuc.ptsci-hub.se The development of a continuous flow process for its production would enable on-demand synthesis and facilitate its use in multi-step reaction sequences. tue.nl Research in this area could focus on adapting existing batch methods to flow conditions or developing novel flow-specific synthetic routes. The use of packed-bed reactors with immobilized catalysts or reagents could further enhance the efficiency and sustainability of the process. The automated flow preparation of related piperazine-2-carboxamide (B1304950) has already been demonstrated, providing a solid foundation for this work. beilstein-journals.orgresearchgate.netnih.govnih.gov

Automated synthesis platforms can be employed to rapidly generate libraries of this compound derivatives by systematically varying the substituents at the 4-position. This high-throughput approach would be invaluable for the discovery of new compounds with interesting biological or material properties.

Potential in Materials Science Applications as a Building Block

The unique structural features of this compound, including its rigid heterocyclic core and the presence of reactive sites for polymerization, make it an attractive building block for the development of novel materials. While the use of piperazine (B1678402) in polymers is known, the specific incorporation of the this compound moiety is a largely unexplored area. semanticscholar.orgnih.govresearchgate.net

One potential application is in the synthesis of novel polyamides or polyureas. The N-H group at the 4-position can react with diacyl chlorides or diisocyanates to form polymers with the piperazinone unit incorporated into the polymer backbone. The propyl group at the 1-position would influence the solubility and thermal properties of the resulting polymers.

Furthermore, this compound could serve as a monomer in ring-opening polymerization (ROP). While the piperazinone ring is generally stable, the development of suitable catalysts could enable its polymerization to yield novel polyamide-like materials.

The incorporation of the this compound moiety into polymer structures could impart desirable properties such as improved thermal stability, altered solubility, and specific binding capabilities. The synthesis of azetidinium-functionalized polymers using piperazine-based couplers has been reported, suggesting the potential for creating functional polymers from piperazinone derivatives. acs.org

The potential applications of these new materials could range from high-performance engineering plastics to specialized materials for biomedical applications, such as drug delivery systems or biocompatible coatings.

Q & A

Basic Research Questions

Q. What are the recommended methodologies for synthesizing and characterizing 1-Propylpiperazin-2-one to ensure reproducibility?

- Methodological Answer : Synthesis should follow protocols emphasizing purity and structural verification. For novel compounds, provide detailed preparation steps (e.g., solvent selection, temperature control) and characterization via -NMR, -NMR, and high-resolution mass spectrometry (HRMS). For reproducibility, include raw spectral data and purity metrics (e.g., HPLC traces) in supplementary materials, adhering to journal guidelines for experimental sections . Known compounds require literature citations for identity confirmation .

Q. How should researchers design experiments to assess the compound’s stability under varying storage conditions?

- Methodological Answer : Conduct accelerated stability studies under controlled humidity, temperature, and light exposure. Use HPLC or LC-MS to monitor degradation products over time. Include statistical analysis (e.g., ANOVA for time-point comparisons) to identify significant changes. Reference safety data sheets for handling precautions during these experiments .

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Methodological Answer : Avoid skin/eye contact and inhalation by using PPE (gloves, goggles, fume hoods). Electrostatic discharge prevention and spill containment measures (e.g., vacuum collection) are essential. Store in airtight containers in ventilated areas, and follow emergency procedures outlined in safety data sheets .

Advanced Research Questions

Q. How can researchers investigate the mechanistic pathways of this compound in biological systems?

- Methodological Answer : Employ in vitro assays (e.g., enzyme inhibition studies) combined with computational modeling (docking simulations, DFT calculations) to hypothesize interaction sites. Validate findings using isotopic labeling or mutagenesis to track metabolic pathways. Ensure alignment with ethical guidelines for biological research .

Q. What strategies are effective for resolving contradictions between experimental data and existing literature on this compound? **

- Methodological Answer : Apply triangulation by cross-verifying results via multiple analytical techniques (e.g., NMR, X-ray crystallography). Perform meta-analyses of literature data to identify methodological disparities (e.g., solvent effects, assay conditions). Use frameworks like FINER (Feasible, Interesting, Novel, Ethical, Relevant) to refine hypotheses and address gaps .

Q. How can ecological impact assessments be designed for this compound given limited ecotoxicological data?

- Methodological Answer : Conduct microcosm studies to evaluate biodegradation and bioaccumulation potential. Use model organisms (e.g., Daphnia magna) for acute toxicity assays. Compare results with structurally analogous compounds (e.g., piperazine derivatives) to extrapolate risks, noting uncertainties in safety data sheets .

Q. What statistical approaches are suitable for analyzing dose-response relationships in pharmacological studies involving this compound?

- Methodological Answer : Use nonlinear regression models (e.g., sigmoidal dose-response curves) to calculate EC/IC values. Apply Bayesian statistics for small sample sizes or hierarchical modeling for multi-experiment datasets. Ensure transparency by reporting confidence intervals and effect sizes .

Q. How can researchers optimize experimental design to study the compound’s interactions with protein targets?

- Methodological Answer : Combine surface plasmon resonance (SPR) for binding kinetics with cryo-EM or NMR for structural insights. Include negative controls (e.g., scrambled peptides) and use blocking buffers to reduce nonspecific interactions. Pre-register hypotheses to mitigate post hoc bias .

Data Presentation Guidelines

- Tables/Figures : Limit main text to critical data (e.g., dose-response curves, spectral peaks). Include raw datasets and reproducibility metrics (e.g., Z’-factors for assays) in supplementary materials .

- Contradiction Reporting : Clearly annotate discrepancies in tables (e.g., asterisks for outliers) and discuss potential sources (e.g., batch variability) in the discussion section .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.